molecular formula C26H29N3O3 B2910451 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795417-69-4

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2910451
CAS No.: 1795417-69-4
M. Wt: 431.536
InChI Key: SCQMDAQISDIGRY-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a pyrrolidinyl-pyridinyl substituent, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzyloxy Intermediate: : The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Methoxylation: : The next step involves the introduction of the methoxy group. This can be done through methylation using methyl iodide and a strong base like sodium hydride.

  • Amide Formation: : The final step is the formation of the amide bond. This can be achieved by reacting the benzyloxy-methoxyphenyl intermediate with 1-(pyridin-2-yl)pyrrolidine-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it into an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design and synthesize new drugs with improved efficacy and selectivity for various biological targets.

Medicine

Medicinally, 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may exhibit activity against certain diseases

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy and methoxy groups can enhance its binding affinity and selectivity, while the pyrrolidinyl-pyridinyl moiety may facilitate its interaction with specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: Lacks the benzyloxy group, which may affect its binding properties and biological activity.

    3-(3-Benzyloxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: Lacks the methoxy group, potentially altering its chemical reactivity and pharmacological profile.

    3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(pyrrolidin-3-yl)propanamide: Lacks the pyridinyl group, which may reduce its specificity for certain biological targets.

Uniqueness

The presence of both benzyloxy and methoxy groups, along with the pyrrolidinyl-pyridinyl moiety, makes 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide unique. These functional groups contribute to its distinct chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-31-23-12-10-20(17-24(23)32-19-21-7-3-2-4-8-21)11-13-26(30)28-22-14-16-29(18-22)25-9-5-6-15-27-25/h2-10,12,15,17,22H,11,13-14,16,18-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMDAQISDIGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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